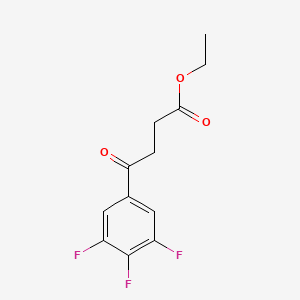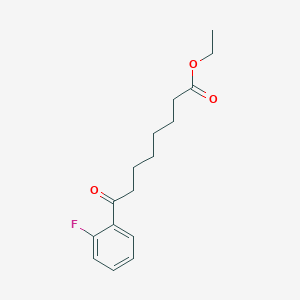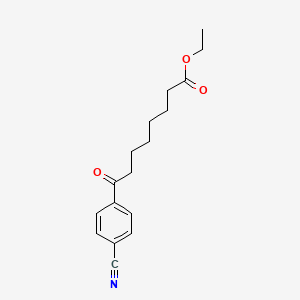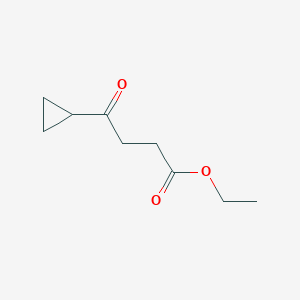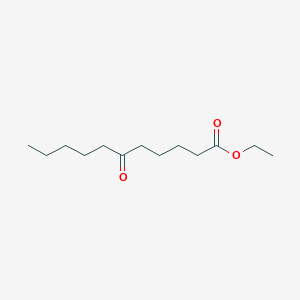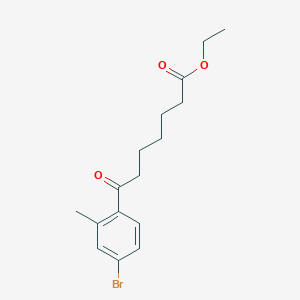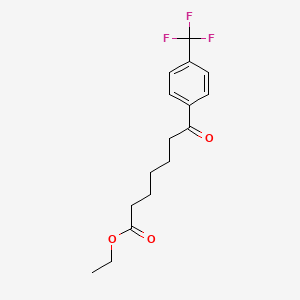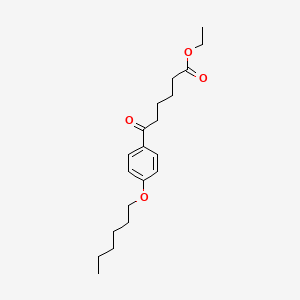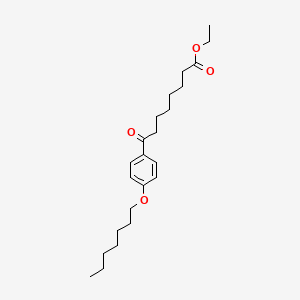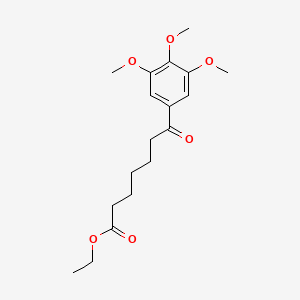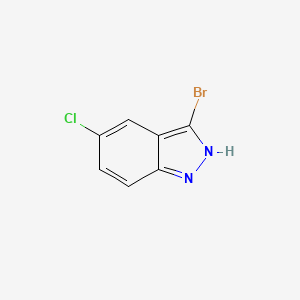
3-Bromo-5-chloro-1H-indazole
Übersicht
Beschreibung
3-Bromo-5-chloro-1H-indazole is a compound used mainly as a raw material in chemical synthesis for the preparation of other compounds . Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . Numerous methods have been developed to construct these heterocycles with better biological activities .Molecular Structure Analysis
The molecular formula of this compound is C7H4BrClN2 . The InChI code is 1S/C7H4BrClN2/c8-7-5-3-4 (9)1-2-6 (5)10-11-7/h1-3H, (H,10,11) . The molecular weight is 231.48 g/mol .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The melting point is between 233 - 235 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- 3-Bromo-5-chloro-1H-indazole derivatives have been explored for their reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These methods are significant for synthesizing functionalized indoles and indazoles, which have potential applications as 5-HT receptor ligands (Witulski et al., 2005).
Crystallography and Molecular Structure
- Studies on the crystal structure of 3-chloro-1H-indazole-based molecules have provided insights into their molecular conformation and interactions. These insights are crucial for understanding the physical and chemical properties of these compounds (Chicha et al., 2014).
Synthetic Methodologies
- This compound compounds have been synthesized and characterized using various spectroscopic methods, highlighting the importance of these compounds in the development of new synthetic methodologies (Anuradha et al., 2014).
Biochemical Applications
- Research has investigated the inhibition effects of indazoles, including this compound derivatives, on lactoperoxidase (LPO), an enzyme with antimicrobial properties. Understanding the inhibitory effects of these compounds on LPO can have implications in various industries, from cosmetics to agriculture (Köksal & Alım, 2018).
Pharmaceutical Research
- This compound derivatives have been explored for their potential in pharmaceutical research, particularly as inhibitors of bromodomain-containing protein 4 (BRD4), a target for cancer therapy. These studies contribute to the development of new therapeutic agents (Yoo et al., 2018).
Catalysis and Polymerization
- These compounds have been utilized in palladium(II) complexes as catalysts for ethylene polymerization and in C–C coupling reactions, demonstrating their versatility in catalytic processes (Hurtado et al., 2010).
Wirkmechanismus
Target of Action
Indazole derivatives, which include 3-bromo-5-chloro-1h-indazole, have been found to have a wide variety of medicinal applications, suggesting that they interact with multiple targets .
Mode of Action
Indazole derivatives have been shown to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The exact interaction of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Indazole derivatives have been associated with a wide variety of biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of this compound .
Result of Action
Indazole derivatives have been associated with a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Bromo-5-chloro-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cell signaling pathways . These interactions often involve the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, studies have shown that indazole derivatives can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound may alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors, resulting in inhibition or activation of their function . This binding can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression. Additionally, this compound may influence enzyme activity by acting as a competitive inhibitor, binding to the active site and preventing substrate access .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to degradation and loss of activity. In in vitro and in vivo studies, the effects of this compound on cellular function have been observed to persist over extended periods, indicating its potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . This metabolic process can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, this compound can bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects. For example, localization in the nucleus may allow the compound to interact with transcription factors and influence gene expression, while mitochondrial localization may impact cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZOMWYZWTZTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646256 | |
| Record name | 3-Bromo-5-chloro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-43-7 | |
| Record name | 3-Bromo-5-chloro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



